molecular formula C21H16N2O3S B11343551 N-(3-methylpyridin-2-yl)-2-oxo-N-(thiophen-2-ylmethyl)-2H-chromene-3-carboxamide

N-(3-methylpyridin-2-yl)-2-oxo-N-(thiophen-2-ylmethyl)-2H-chromene-3-carboxamide

Cat. No.: B11343551
M. Wt: 376.4 g/mol
InChI Key: LRKCRCODZLFKLJ-UHFFFAOYSA-N
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Description

N-(3-METHYLPYRIDIN-2-YL)-2-OXO-N-[(THIOPHEN-2-YL)METHYL]-2H-CHROMENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a chromene core, a thiophene ring, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-METHYLPYRIDIN-2-YL)-2-OXO-N-[(THIOPHEN-2-YL)METHYL]-2H-CHROMENE-3-CARBOXAMIDE typically involves multicomponent reactions. One common method is the Ugi-Zhu three-component reaction, which is followed by a cascade aza-Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration process. This method uses toluene as the solvent and ytterbium (III) triflate as the Lewis acid catalyst. Microwave-dielectric heating is often employed to increase the overall yield and reduce the reaction time .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(3-METHYLPYRIDIN-2-YL)-2-OXO-N-[(THIOPHEN-2-YL)METHYL]-2H-CHROMENE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminium hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and thiophene rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminium hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(3-METHYLPYRIDIN-2-YL)-2-OXO-N-[(THIOPHEN-2-YL)METHYL]-2H-CHROMENE-3-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-METHYLPYRIDIN-2-YL)-2-OXO-N-[(THIOPHEN-2-YL)METHYL]-2H-CHROMENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • 2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
  • N-methyl-3-oxo-3-(thiophen-2-yl)propanamide

Comparison: N-(3-METHYLPYRIDIN-2-YL)-2-OXO-N-[(THIOPHEN-2-YL)METHYL]-2H-CHROMENE-3-CARBOXAMIDE is unique due to its specific combination of a chromene core, thiophene ring, and pyridine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C21H16N2O3S

Molecular Weight

376.4 g/mol

IUPAC Name

N-(3-methylpyridin-2-yl)-2-oxo-N-(thiophen-2-ylmethyl)chromene-3-carboxamide

InChI

InChI=1S/C21H16N2O3S/c1-14-6-4-10-22-19(14)23(13-16-8-5-11-27-16)20(24)17-12-15-7-2-3-9-18(15)26-21(17)25/h2-12H,13H2,1H3

InChI Key

LRKCRCODZLFKLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)N(CC2=CC=CS2)C(=O)C3=CC4=CC=CC=C4OC3=O

Origin of Product

United States

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